5-Ethoxy-2-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

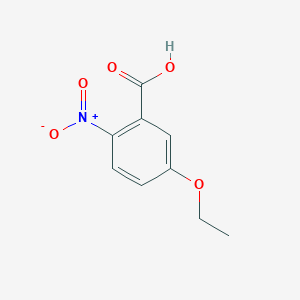

5-Ethoxy-2-nitrobenzoic acid: is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an ethoxy group (-OCH₂CH₃) and a nitro group (-NO₂) attached to a benzene ring, along with a carboxylic acid group (-COOH)

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-nitrobenzoic acid typically involves the nitration of 5-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: The nitro group in 5-Ethoxy-2-nitrobenzoic acid can be reduced to an amino group (-NH₂) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products:

Reduction: 5-Ethoxy-2-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Esterification: Ethyl 5-ethoxy-2-nitrobenzoate.

Aplicaciones Científicas De Investigación

Chemistry: 5-Ethoxy-2-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pharmaceuticals, and agrochemicals.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a building block for more complex chemical entities.

Mecanismo De Acción

The mechanism of action of 5-Ethoxy-2-nitrobenzoic acid primarily involves its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. The ethoxy group influences the compound’s solubility and reactivity.

Molecular Targets and Pathways: The specific molecular targets and pathways depend on the derivative of this compound being studied. For instance, derivatives with antimicrobial properties may target bacterial cell walls or enzymes involved in metabolic pathways.

Comparación Con Compuestos Similares

2-Nitrobenzoic acid: Lacks the ethoxy group, making it less soluble in organic solvents.

5-Methoxy-2-nitrobenzoic acid: Similar structure but with a methoxy group (-OCH₃) instead of an ethoxy group, affecting its reactivity and solubility.

4-Nitrobenzoic acid: The nitro group is in the para position, leading to different chemical properties and reactivity.

Uniqueness: 5-Ethoxy-2-nitrobenzoic acid is unique due to the presence of the ethoxy group, which enhances its solubility in organic solvents and influences its chemical reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.

Actividad Biológica

5-Ethoxy-2-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro group (-NO2) and an ethoxy group (-OCH2CH3) attached to a benzoic acid framework. These functional groups contribute to its solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to undergo redox reactions due to the nitro group, which can be reduced to form reactive intermediates. The carboxylic acid moiety allows for hydrogen bonding interactions with various biological targets, enhancing its pharmacological profile .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Nitro-containing compounds, including this compound, are known to disrupt bacterial cell wall synthesis and inhibit protein synthesis by targeting ribosomal functions. The mechanism typically involves the reduction of the nitro group, leading to the formation of toxic intermediates that bind covalently to bacterial DNA, resulting in cell death .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity | Mechanism of Action |

|---|---|---|

| Escherichia coli | Inhibitory | Disruption of cell wall synthesis |

| Staphylococcus aureus | Inhibitory | Inhibition of protein synthesis |

| Mycobacterium tuberculosis | Potent | Covalent binding to DNA after reduction of nitro group |

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties. Nitro fatty acids have been shown to modulate inflammatory responses by interacting with key signaling proteins involved in inflammation pathways. The compound's ability to inhibit inducible nitric oxide synthase (iNOS) has been noted, suggesting potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

| Inflammatory Marker | Effect | Mechanism |

|---|---|---|

| iNOS | Inhibition | Reduces nitric oxide production |

| COX-2 | Inhibition | Decreases prostaglandin synthesis |

| TNF-α | Downregulation | Modulates cytokine release |

Case Studies and Research Findings

- Antimicrobial Efficacy Against M. tuberculosis : A study demonstrated that derivatives of nitrobenzoic acids, including this compound, displayed significant activity against M. tuberculosis. The effectiveness was attributed to their ability to be activated by mycobacterial enzymes, leading to enhanced cytotoxicity against infected cells .

- Inhibition of Inflammatory Pathways : Another investigation highlighted the compound's role in inhibiting key inflammatory pathways. It was found that treatment with this compound led to a reduction in the expression of pro-inflammatory cytokines in macrophage models, indicating its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

5-ethoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-6-3-4-8(10(13)14)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMWCLBSFKXENH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.